molecular formula C11H16ClN B14042798 (2S)-2-(P-Tolyl)pyrrolidine hcl

(2S)-2-(P-Tolyl)pyrrolidine hcl

Cat. No.: B14042798
M. Wt: 197.70 g/mol
InChI Key: IAMWCVPKYDLDSZ-MERQFXBCSA-N
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Description

(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE typically involves the reaction of 4-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-METHYLPHENYL)PYRROLIDINE: Lacks the hydrochloride salt form but shares similar chemical properties.

    (2S)-2-(4-ETHYLPHENYL)PYRROLIDINE HYDROCHLORIDE: Similar structure with an ethyl group instead of a methyl group.

    (2S)-2-(4-METHYLPHENYL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1

InChI Key

IAMWCVPKYDLDSZ-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2.Cl

Origin of Product

United States

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